8-Benzyl-2,8-diazaspiro[4.5]decane
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-benzyl-2,8-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-4-14(5-3-1)12-17-10-7-15(8-11-17)6-9-16-13-15/h1-5,16H,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBVTGGHEWEATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659674 | |
| Record name | 8-Benzyl-2,8-diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336191-15-2 | |
| Record name | 8-Benzyl-2,8-diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-benzyl-2,8-diazaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Biological Activity of Diazaspiro Compounds
Introduction
Diazaspiro compounds, characterized by their unique three-dimensional spirocyclic architecture containing two nitrogen atoms, have emerged as a privileged scaffold in modern medicinal chemistry and drug discovery. Their inherent structural rigidity and defined spatial orientation of substituents allow for precise interactions with biological targets, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles compared to their non-spirocyclic counterparts.[1] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by diazaspiro compounds, with a focus on their therapeutic potential, underlying mechanisms of action, and the experimental methodologies employed for their investigation. We will delve into key areas where these compounds have shown significant promise, including oncology, infectious diseases, and neuroscience, offering field-proven insights for researchers, scientists, and drug development professionals.
I. Anticancer Activity of Diazaspiro Compounds
The development of novel anticancer agents remains a paramount challenge in pharmaceutical research. Diazaspiro compounds have demonstrated significant potential in this arena, exhibiting cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.[2][3][4][5]
A. Mechanisms of Anticancer Action
The anticancer activity of diazaspiro compounds is often attributed to their ability to interfere with critical cellular processes essential for tumor growth and survival.
1. Induction of Cell Cycle Arrest and Apoptosis:
A primary mechanism by which diazaspiro compounds exert their anticancer effects is through the induction of cell cycle arrest and apoptosis (programmed cell death).[6][7] For instance, certain 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives have been shown to arrest cancer cells in the G2/M phase of the cell cycle.[6] This disruption of the normal cell division process ultimately triggers the apoptotic cascade. Flow cytometry analysis is a key technique to elucidate these effects.[6][8]
Workflow for Cell Cycle Analysis via Flow Cytometry
Caption: Workflow for analyzing cell cycle distribution in response to diazaspiro compound treatment.
2. Inhibition of Key Enzymes in Cancer Progression:
Diazaspiro scaffolds can be tailored to inhibit specific enzymes that play crucial roles in cancer cell proliferation and survival.
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: Certain diazaspiro compounds have been investigated as bioisosteres of the piperazine moiety in known PARP inhibitors like olaparib.[9][10][11] PARP enzymes are critical for DNA repair, and their inhibition can lead to synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[10][11]
-
Cyclin-Dependent Kinase (CDK) Inhibition: Some diazaspiro derivatives have shown potent inhibitory activity against CDKs, such as CDK7.[12] Inhibition of CDKs disrupts the cell cycle and can be an effective strategy for treating various cancers.[12]
B. In Vitro Evaluation of Anticancer Activity
The initial assessment of the anticancer potential of diazaspiro compounds typically involves a battery of in vitro assays to determine their cytotoxicity against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[2][13][14][15]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG-2, PC-3, HCT116, A549, MDA-MB-231, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.[3][4][5][6]
-
Compound Treatment: Treat the cells with serial dilutions of the diazaspiro compound for a specified duration (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Exemplary IC50 Values of Diazaspiro Compounds Against Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Diazaspiro Undecane Derivatives | SK-HEP-1 (Liver Adenocarcinoma) | 46.31 - 125 | [2] |
| 1-Thia-4-azaspiro[4.5]decane Derivatives | HCT-116 (Colorectal Carcinoma) | 0.092 - 0.120 | [4] |
| Diazaspiro Bicyclo Hydantoin Derivatives | K562 (Chronic Myelogenous Leukemia) | < 50 | [13] |
| 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones | MDA-MB-231 (Breast Cancer) | 0.05 | [6] |
| 1-Oxa-4-azaspironenone Derivatives | A549 (Lung Cancer) | 0.26 | [8] |
II. Antimicrobial and Antifungal Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Diazaspiro compounds have shown promise as potential antifungal agents, primarily through the inhibition of essential fungal enzymes.
A. Mechanism of Antifungal Action: Chitin Synthase Inhibition
Chitin is a crucial component of the fungal cell wall, and its synthesis is a prime target for antifungal drug development. Certain diazaspiro[4.5]decan-1-one derivatives have been identified as inhibitors of chitin synthase.[16] By disrupting the integrity of the fungal cell wall, these compounds can effectively inhibit fungal growth.
Enzymatic Assay for Chitin Synthase Inhibition
Caption: Workflow for determining the inhibitory activity of diazaspiro compounds against chitin synthase.
III. Activity in the Central Nervous System (CNS)
The rigid framework of diazaspiro compounds makes them ideal candidates for targeting specific receptors in the central nervous system with high selectivity.
A. Modulation of G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that are the targets of a significant portion of approved drugs.[17][18][19] Diazaspiro compounds have been explored as modulators of various GPCRs, including:
-
Neuropeptide Y (NPY) Receptor Antagonism: 1,9-Diazaspiro[5.5]undecane derivatives have been investigated as antagonists of the NPY Y5 receptor, which is implicated in the regulation of appetite and may be a target for the treatment of obesity.[12]
-
Chemokine Receptor (e.g., CXCR3) Inhibition: Diazaspiro compounds have also been tested for their ability to inhibit chemokine receptors like CXCR3, which are involved in inflammatory responses.[12]
-
Sigma (σ) Receptors: Diazaspiro cores have been used as bioisosteres for piperazine in the development of ligands for σ2 receptors, which are gaining importance as potential drug targets for neurodegenerative diseases.[20]
B. Experimental Evaluation of Receptor Binding
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Experimental Protocol: Radioligand Binding Assay
Step-by-Step Methodology:
-
Tissue/Cell Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor (e.g., rat liver homogenates for σ2 receptors).[20]
-
Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [¹²⁵I]RHM-4 for σ2 receptors) and varying concentrations of the unlabeled diazaspiro compound (the competitor).[20]
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration.
-
Quantification: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor compound to determine the Ki (inhibitory constant) or IC50 value.
IV. In Vivo Evaluation and Pharmacokinetics
While in vitro assays provide valuable initial data, in vivo studies are crucial for evaluating the efficacy, safety, and pharmacokinetic properties of diazaspiro compounds in a whole-organism context.[21][22]
A. In Vivo Models
A variety of animal models are employed to assess the biological activity of diazaspiro compounds, depending on the therapeutic area of interest.[23]
-
Oncology: Tumor xenograft models in immunocompromised mice are commonly used to evaluate the in vivo antitumor efficacy of diazaspiro derivatives.[6][24]
-
Pain and Inflammation: Animal models of acute, inflammatory, and neuropathic pain are utilized to test the analgesic properties of these compounds.[21]
-
Metabolic Diseases: Diet-induced obesity models in rodents can be used to assess the effects of diazaspiro compounds targeting metabolic pathways.[23]
B. Pharmacokinetic Studies
Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a drug.[25] Understanding the PK profile of a diazaspiro compound is essential for its development as a therapeutic agent. Key parameters that are often evaluated include:
-
Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.
-
Maximum Concentration (Cmax): The highest concentration of the drug in the blood.
-
Area Under the Curve (AUC): A measure of the total drug exposure over time.
-
Systemic Clearance: The rate at which the drug is removed from the body.[12]
-
Volume of Distribution: The apparent volume into which the drug is distributed in the body.[12]
V. Conclusion and Future Perspectives
Diazaspiro compounds represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their unique structural features provide a solid foundation for the design of potent and selective modulators of various biological targets. The continued exploration of this chemical space, coupled with advanced screening methodologies and a deeper understanding of their mechanisms of action, holds significant promise for the development of novel therapeutics for a range of diseases, from cancer to neurodegenerative disorders. The insights and protocols provided in this guide aim to equip researchers with the necessary knowledge to effectively investigate and harness the therapeutic potential of diazaspiro compounds.
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A Technical Guide to the Theoretical Conformational Analysis of Diazaspiro[4.5]decane Derivatives
Abstract
The diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry and drug discovery, appearing in a multitude of biologically active compounds. The three-dimensional arrangement, or conformation, of these spirocyclic systems is intrinsically linked to their pharmacological activity, dictating how they interact with biological targets. A thorough understanding of the conformational landscape of diazaspiro[4.5]decane derivatives is therefore paramount for rational drug design and development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical, step-by-step protocols for the theoretical conformational analysis of this important class of molecules. We will delve into the fundamental principles of conformational analysis, explore the application of powerful computational chemistry techniques such as Molecular Mechanics (MM) and Density Functional Theory (DFT), and detail methods for validating theoretical models against experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold
Diazaspiro[4.5]decane derivatives are a class of heterocyclic compounds characterized by a spirocyclic junction between a five-membered and a six-membered nitrogen-containing ring. This unique structural arrangement imparts a high degree of three-dimensional complexity and rigidity, making them attractive scaffolds for targeting a diverse range of biological macromolecules.[1] The literature is replete with examples of diazaspiro[4.5]decane derivatives exhibiting a wide spectrum of biological activities, including but not limited to, potent and selective inhibitors of kinases, modulators of ion channels, and agents targeting G-protein coupled receptors.[2]
The precise spatial orientation of the substituent groups attached to the diazaspiro[4.5]decane core is a critical determinant of its biological function. Subtle changes in conformation can lead to significant differences in binding affinity and efficacy. Therefore, a robust and accurate conformational analysis is not merely an academic exercise but a crucial component of the drug discovery and development pipeline. This guide will equip you with the theoretical knowledge and practical skills to perform such analyses with confidence.
Foundational Principles of Conformational Analysis
The conformational landscape of a molecule is defined by the collection of all possible spatial arrangements of its atoms that can be interconverted by rotation about single bonds. For diazaspiro[4.5]decane derivatives, the conformational space is primarily dictated by the puckering of the five-membered (typically a pyrrolidine or similar) and six-membered (typically a piperidine or similar) rings.
Ring Puckering: A Quantitative Description
The non-planar nature of saturated rings is referred to as puckering. To quantitatively describe the conformation of these rings, the Cremer-Pople puckering parameters are an invaluable tool.[3] These parameters provide a concise and unambiguous description of the ring's shape, independent of its orientation in space.
-
For a five-membered ring , the conformation can be described by two parameters: the puckering amplitude (q) and the phase angle (φ). The pseudorotational wheel is a common way to visualize the continuous interconversion between envelope and twist conformations.
-
For a six-membered ring , three parameters are required: the total puckering amplitude (Q) and two phase angles (θ and φ). This allows for the precise description of chair, boat, and twist-boat conformations on a spherical coordinate system.[4]
Understanding and calculating these parameters is essential for characterizing and comparing the conformations of the constituent rings within the diazaspiro[4.5]decane scaffold.
Key Conformational Descriptors
Beyond ring puckering, several other factors influence the conformational preferences of diazaspiro[4.5]decane derivatives:
-
Axial vs. Equatorial Substituents: Substituents on the six-membered ring can occupy either axial or equatorial positions. The relative stability of these orientations is governed by steric interactions, such as 1,3-diaxial interactions, which can be highly destabilizing.
-
Nitrogen Inversion: The nitrogen atoms within the rings can undergo inversion, leading to different spatial arrangements of their substituents. The barrier to nitrogen inversion can be influenced by the nature of the substituents and the ring system.
-
Intramolecular Interactions: Non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, can play a significant role in stabilizing specific conformations.
The Computational Chemist's Toolkit: Methodologies for Conformational Analysis
Theoretical conformational analysis relies on computational chemistry methods to explore the potential energy surface of a molecule and identify its low-energy conformers. The two most widely used approaches are Molecular Mechanics (MM) and Quantum Mechanics (QM), with Density Functional Theory (DFT) being the most common QM method for this purpose.
Molecular Mechanics (MM): The Workhorse for Conformational Searching
Molecular Mechanics methods treat molecules as a collection of atoms held together by springs, and the potential energy is calculated using a force field.[5] Force fields are sets of parameters that describe the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions.
Advantages of MM:
-
Computational Efficiency: MM calculations are significantly faster than QM methods, making them ideal for performing extensive conformational searches on large and flexible molecules.
-
Broad Applicability: A variety of well-parameterized force fields are available for a wide range of organic molecules.
Recommended Force Field for Diazaspiro[4.5]decanes:
For drug-like molecules containing heterocyclic systems, the Merck Molecular Force Field (MMFF94) is a robust and widely validated choice.[6][7] It generally provides a good balance of accuracy and computational speed for conformational analysis.
Density Functional Theory (DFT): The Gold Standard for Accurate Energies
Density Functional Theory is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties.[8] DFT provides a more accurate description of the electronic effects that govern molecular conformation compared to MM.
Advantages of DFT:
-
Higher Accuracy: DFT methods can provide more reliable relative energies of conformers, especially when subtle electronic effects like hyperconjugation are important.
-
Broader Applicability: DFT is a first-principles method and does not rely on pre-existing parameters for specific functional groups, making it applicable to a wider range of novel structures.
Recommended DFT Functional and Basis Set:
A widely used and reliable combination for geometry optimization and energy calculations of organic molecules is the B3LYP functional with the 6-31G basis set*.[9][10] This level of theory offers a good compromise between accuracy and computational cost. For even higher accuracy in relative energies, dispersion-corrected functionals like B3LYP-D3 or functionals from the M06 suite can be employed.[11]
A Step-by-Step Protocol for Theoretical Conformational Analysis
This section provides a detailed, field-proven workflow for conducting a comprehensive theoretical conformational analysis of a diazaspiro[4.5]decane derivative. We will use a hypothetical 1,8-diazaspiro[4.5]decan-2-one as our model system.
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Figure 1: A generalized workflow for the theoretical conformational analysis of diazaspiro[4.5]decane derivatives.
Step 1: 3D Model Construction
The first step is to build a three-dimensional model of the diazaspiro[4.5]decane derivative of interest. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw 3D.[12][13]
Protocol:
-
Draw the 2D structure of the molecule.
-
Convert the 2D structure to a 3D model using the software's built-in tools.
-
Perform a preliminary geometry optimization using a simple force field (e.g., UFF) to obtain a reasonable starting geometry. This is often referred to as "cleaning up" the structure.
Step 2: Initial Conformational Search (Molecular Mechanics)
The goal of this step is to explore the conformational space of the molecule and identify a set of low-energy conformers. Due to its computational efficiency, a Molecular Mechanics-based conformational search is the method of choice.[14]
Protocol (using a Monte Carlo or Systematic Search):
-
Software: Utilize computational chemistry packages such as Gaussian with the GMMX add-on, MacroModel, or similar software.[15]
-
Force Field: Select the MMFF94 force field.[6]
-
Search Method: A Monte Carlo search with random rotations of dihedral angles followed by energy minimization is a robust approach.[14] Alternatively, a systematic search that rotates specific dihedral angles in defined increments can be used for simpler systems.
-
Energy Window: Set an energy window (e.g., 10-15 kcal/mol) above the global minimum to ensure that all potentially relevant conformers are sampled.
-
Output: The output will be a collection of conformers with their corresponding MM energies.
Step 3: Clustering and Selection of Unique Conformers
The initial conformational search may generate many redundant structures. The next step is to cluster these conformers based on their structural similarity and select a representative from each cluster for further analysis.
Protocol:
-
Clustering: Use a root-mean-square deviation (RMSD) cutoff (e.g., 0.5 Å) to group similar conformers.
-
Selection: From each cluster, select the conformer with the lowest energy.
Step 4: Geometry Optimization (Density Functional Theory)
The unique conformers identified in the previous step are then subjected to a more accurate geometry optimization using DFT.
Protocol (using Gaussian or similar software):
-
Input File Preparation: For each selected conformer, create an input file for the DFT calculation.
-
Level of Theory: Specify the B3LYP functional and the 6-31G* basis set.[16]
-
Job Type: Set the job type to "Opt" for geometry optimization.
-
Solvation Model (Optional but Recommended): To model the effect of a solvent, include a polarizable continuum model (PCM) corresponding to the solvent of interest (e.g., water or chloroform).
-
Execution: Run the DFT calculations.
dot graph "Computational_Methodology_Flow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Figure 2: The hierarchical computational approach, starting with a broad search using MM followed by refinement with DFT.
Step 5: Vibrational Frequency Analysis
A vibrational frequency analysis should be performed on each optimized structure to confirm that it is a true energy minimum and to calculate its thermodynamic properties.
Protocol:
-
Job Type: For each optimized geometry, perform a "Freq" calculation at the same level of theory (B3LYP/6-31G*).
-
Verification: A true minimum will have no imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point, and further geometry optimization is required.
-
Thermodynamic Data: The output will provide the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy of each conformer.
Step 6: Boltzmann Population Analysis
The relative populations of the conformers at a given temperature can be calculated from their relative Gibbs free energies using the Boltzmann distribution.[17][18]
Calculation:
The population of conformer i (
where
This analysis will reveal the most predominant conformations of the molecule under equilibrium conditions.
Step 7: Conformational Characterization
A detailed analysis of the geometric parameters of the low-energy conformers is crucial for understanding their structural features.
Protocol:
-
Ring Puckering Analysis: Calculate the Cremer-Pople puckering parameters for the five- and six-membered rings of each conformer.[4] This can be done using specialized software or by implementing the equations from the original literature.
-
Dihedral Angle Analysis: Analyze key dihedral angles that define the overall shape of the molecule and the orientation of substituents.
-
Visualization: Visualize the conformers using molecular visualization software (e.g., GaussView, PyMOL) to qualitatively assess their shapes and identify important structural features.[5]
Table 1: Example of Conformational Data Summary
| Conformer ID | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) | Six-Membered Ring Conformation (Cremer-Pople Q, θ, φ) | Five-Membered Ring Conformation (Cremer-Pople q, φ) |
| 1 | 0.00 | 75.3 | 0.56, 4.5°, 175.2° (Chair) | 0.38, 18.5° (Twist) |
| 2 | 0.85 | 20.1 | 0.55, 175.8°, 5.1° (Chair) | 0.41, 198.2° (Twist) |
| 3 | 2.10 | 4.6 | 0.52, 88.9°, 30.1° (Twist-Boat) | 0.35, 155.4° (Envelope) |
Note: The data in this table is hypothetical and for illustrative purposes only.
Validation of Theoretical Models with Experimental Data
Computational models, no matter how sophisticated, must be validated against experimental data to ensure their accuracy and predictive power. NMR spectroscopy and X-ray crystallography are the two primary experimental techniques for this purpose.
NMR Spectroscopy: A Window into Solution-State Conformation
NMR spectroscopy provides a wealth of information about the conformation of molecules in solution.
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close to each other (typically < 5 Å).[19] The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the protons. By comparing the interproton distances in the calculated conformers with the observed NOE correlations, one can validate the theoretical model.[20][21]
-
Scalar Coupling Constants (J-couplings): The magnitude of three-bond proton-proton coupling constants (
) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By comparing the calculated dihedral angles in the conformers with the experimentally measured coupling constants, one can assess the accuracy of the predicted ring puckering and substituent orientations.[22][23]
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides the precise three-dimensional structure of a molecule in the solid state. If a crystal structure of a diazaspiro[4.5]decane derivative is available from a database such as the Cambridge Structural Database (CSD) or the Protein Data Bank (PDB), it serves as an excellent benchmark for validating the computational results.[24] It is important to remember, however, that the solid-state conformation may not be the most stable conformation in solution due to packing forces in the crystal lattice.
Conclusion
The theoretical conformational analysis of diazaspiro[4.5]decane derivatives is an indispensable tool in modern drug discovery. By combining the strengths of Molecular Mechanics for broad conformational searching and Density Functional Theory for accurate energy refinement, researchers can gain a detailed understanding of the conformational landscape of these important molecules. This guide has provided a comprehensive, step-by-step protocol for performing such an analysis, from initial model building to validation against experimental data. The insights gained from these studies will undoubtedly facilitate the design of more potent and selective drug candidates based on the diazaspiro[4.5]decane scaffold.
References
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Methodological & Application
The Strategic Application of 8-Benzyl-2,8-diazaspiro[4.5]decane in Modern Drug Discovery
Introduction: The Rise of Three-Dimensional Scaffolds in Medicinal Chemistry
For decades, drug discovery pipelines were dominated by "flat" aromatic compounds. However, the pursuit of novel therapeutics with improved selectivity and reduced off-target effects has led to a paradigm shift towards three-dimensional (3D) molecular architectures. Spirocycles, with their inherent conformational rigidity and spatial complexity, have emerged as privileged scaffolds in this new era of drug design.[1] The 8-Benzyl-2,8-diazaspiro[4.5]decane core, a key exemplar of this class, offers a robust and versatile platform for the development of a diverse range of therapeutic agents. Its unique topology allows for precise spatial orientation of functional groups, enabling highly specific interactions with biological targets. This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed protocols for its utilization in drug discovery workflows.
Core Scaffold and Its Strategic Importance
The this compound scaffold is characterized by a piperidine ring and a pyrrolidine ring sharing a single carbon atom. The benzyl group at the 8-position serves as a common protecting group and a modifiable handle for further chemical elaboration. This structural motif is particularly valuable in the design of agents targeting the central nervous system (CNS), as the piperidine moiety is a frequent component of CNS-active drugs.[2][3]
Application Note 1: A Versatile Scaffold for Diverse Therapeutic Targets
The this compound framework has been successfully employed in the development of a wide array of bioactive molecules. Its derivatives have shown promise in targeting various receptors and enzymes implicated in a range of diseases.
Modulators of Neurological Pathways
The inherent properties of the spirocyclic core make it an excellent starting point for the discovery of novel treatments for neurological and psychiatric disorders.[4] The scaffold's ability to present substituents in distinct vectors allows for the fine-tuning of interactions with complex receptor binding pockets.
-
Sigma-1 Receptor Ligands for Tumor Imaging: Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane, a related scaffold, have been developed as high-affinity ligands for the sigma-1 receptor.[5] These have been radiolabeled and utilized as potent agents for tumor imaging, demonstrating the scaffold's utility in diagnostics.[5]
-
Delta Opioid Receptor Agonists for Pain Management: Novel agonists for the delta opioid receptor have been identified based on a 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype.[6] These compounds show promise for the treatment of inflammatory pain.[6]
Enzyme Inhibitors with High Selectivity
The rigid nature of the spirocyclic system can be leveraged to design highly selective enzyme inhibitors, minimizing off-target effects.
-
TYK2/JAK1 Inhibitors for Inflammatory Bowel Disease: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[7] One promising compound from this series demonstrated superior anti-inflammatory efficacy compared to tofacitinib in preclinical models of ulcerative colitis.[7]
-
Phospholipase D2 (PLD2) Inhibitors for Oncology: Halogenated N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides have been synthesized as isoform-selective PLD2 inhibitors.[8] Inhibition of PLD2 is a novel approach for cancer treatment, as it can lead to increased cancer cell apoptosis and decreased metastasis.[8]
Cardiovascular and Metabolic Disease Targets
Derivatives of the broader diazaspiro[4.5]decane family have also been explored for cardiovascular and metabolic applications.
-
Alpha-Adrenergic Receptor Antagonists for Hypertension: A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and screened for antihypertensive activity.[9] These compounds were found to act as alpha-adrenergic blockers.[9]
-
Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: In the context of ischemia/reperfusion injury, derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been designed as novel inhibitors of the mPTP.[10][11] These compounds have shown cytoprotective effects in cardiac models.[10]
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and evaluation of this compound derivatives. Researchers should adapt these methods based on the specific chemistry of their target molecules.
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a common synthetic route for the generation of substituted 2,8-diazaspiro[4.5]decane scaffolds.
Workflow for the Synthesis of Substituted 2,8-diazaspiro[4.5]decanes
A generalized synthetic workflow.
Materials:
-
N-Benzyl-4-piperidone
-
Appropriate amine, isocyanide, and carboxylic acid for Ugi reaction
-
Grubbs' catalyst (e.g., Grubbs' I or II) for ring-closing metathesis[12]
-
Solvents (e.g., Toluene, Dichloromethane)
-
Reagents for N-functionalization or deprotection (e.g., alkyl halides, palladium on carbon for debenzylation)
Procedure:
-
Synthesis of the Spirocyclic Precursor:
-
To a solution of N-benzyl-4-piperidone in a suitable solvent (e.g., methanol), add the desired amine, isocyanide, and carboxylic acid.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Ugi product.
-
-
Ring-Closing Metathesis (if applicable for forming the second ring):
-
Dissolve the Ugi product in anhydrous toluene or dichloromethane.
-
Add a catalytic amount of Grubbs' catalyst.
-
Reflux the reaction mixture for the time required for complete conversion (typically 2-24 hours), monitoring by TLC or LC-MS.[12]
-
After cooling to room temperature, concentrate the mixture and purify by column chromatography to yield the this compound derivative.[12]
-
-
N-Functionalization or Deprotection:
-
N-Alkylation/Acylation: The secondary amine on the pyrrolidine ring can be further functionalized using standard N-alkylation or N-acylation conditions.
-
Debenzylation: To obtain the free secondary amine at the 8-position, the benzyl group can be removed by catalytic hydrogenation (e.g., H2, Pd/C in methanol).[12]
-
Self-Validation:
-
The structure and purity of all intermediates and final products should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Purity should be further assessed by high-performance liquid chromatography (HPLC).
Protocol 2: In Vitro Assay for TYK2/JAK1 Kinase Inhibition
This protocol describes a representative in vitro assay to evaluate the inhibitory activity of newly synthesized compounds against TYK2 and JAK1 kinases.
Workflow for In Vitro Kinase Inhibition Assay
A typical workflow for kinase inhibition assays.
Materials:
-
Recombinant human TYK2 and JAK1 enzymes
-
Suitable kinase substrate (e.g., a peptide substrate)
-
Adenosine triphosphate (ATP)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each test compound in 100% DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer to create a range of test concentrations.
-
-
Assay Reaction:
-
In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions.
-
Read the signal (e.g., luminescence) on a plate reader.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.
-
Self-Validation:
-
Include positive controls (known inhibitors of TYK2/JAK1) and negative controls (vehicle only) in each assay plate.
-
Run each concentration in triplicate to ensure the reproducibility of the results.
-
Determine the Z'-factor for the assay to assess its quality and suitability for high-throughput screening.
Data Presentation
Table 1: Representative Biological Data for a Hypothetical Series of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
| Compound ID | R¹ Group | TYK2 IC₅₀ (nM)[7] | JAK1 IC₅₀ (nM)[7] | JAK2 IC₅₀ (nM)[7] | Selectivity (JAK2/TYK2) |
| I-1 | -H | 50 | 150 | >1000 | >20 |
| I-2 | -CH₃ | 25 | 80 | >1000 | >40 |
| I-3 | -CF₃ | 10 | 40 | >1000 | >100 |
| I-4 | -Cl | 15 | 60 | >1000 | >66 |
Conclusion: A Scaffold with a Bright Future
The this compound scaffold and its analogues represent a powerful tool in the arsenal of the modern medicinal chemist. The ability to generate structurally diverse libraries with precise control over the spatial arrangement of functional groups makes this a highly attractive starting point for drug discovery campaigns targeting a wide range of diseases. The successful application of this scaffold in developing clinical candidates for inflammatory, neurological, and oncological indications underscores its immense potential. As our understanding of complex biological systems continues to grow, the strategic use of 3D scaffolds like this compound will undoubtedly play a pivotal role in the discovery of the next generation of innovative medicines.
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- Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
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- Design, Synthesis, and Biological Evaluation of Halogenated N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides: Discovery of an Isoform-Selective Small Molecule Phospholipase D2 Inhibitor.
- Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. [Link]
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- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed. [Link]
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Application Notes and Protocols: Developing Soluble Epoxide Hydrolase (sEH) Inhibitors from a 2,8-Diazaspiro[4.5]decane Scaffold
Abstract
This technical guide provides a comprehensive framework for the development of potent and selective soluble epoxide hydrolase (sEH) inhibitors based on the 2,8-diazaspiro[4.5]decane scaffold. We present detailed, field-proven protocols for the chemical synthesis of the core scaffold and its elaboration into trisubstituted urea inhibitors, robust methodologies for in vitro enzymatic evaluation, and a complete workflow for in vivo assessment in a preclinical model of hypertension. The causality behind experimental choices is explained to empower researchers to not only replicate but also adapt these methods for their specific drug discovery programs.
Introduction: The Therapeutic Rationale for sEH Inhibition
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the arachidonic acid cascade.[1] It mediates the hydrolysis of endogenous anti-inflammatory and vasodilatory lipid epoxides, known as epoxyeicosatrienoic acids (EETs), into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[2][3] By inhibiting sEH, the concentration of beneficial EETs is increased, offering a promising therapeutic strategy for a multitude of conditions, including hypertension, inflammation, and pain.[4][5]
The 1,3-disubstituted urea pharmacophore is a well-established motif for potent sEH inhibition, primarily through its ability to form tight hydrogen bonds with key active site residues like Asp335.[6] The 2,8-diazaspiro[4.5]decane scaffold offers a rigid and three-dimensional framework that can be strategically functionalized to optimize potency, selectivity, and pharmacokinetic properties.[7] This guide focuses on the development of trisubstituted urea derivatives incorporating this spirocyclic diamine, presenting a direct path from chemical synthesis to preclinical proof-of-concept.[7][8]
Signaling Pathway and Experimental Overview
The inhibition of sEH preserves EETs, leading to enhanced anti-inflammatory and vasodilatory effects. The overall workflow for developing inhibitors based on the 2,8-diazaspiro[4.5]decane scaffold involves synthesis, in vitro screening, and in vivo validation.
Figure 1: The sEH signaling pathway and point of therapeutic intervention.
Figure 2: Overall experimental workflow for inhibitor development.
Chemical Synthesis Protocols
The synthesis of the target inhibitors is achieved in a multi-step sequence involving the construction of the core spirocycle followed by urea formation. The following protocols are based on established methodologies and have been optimized for scalability and reproducibility.[8][9]
Protocol: Synthesis of tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (Boc-Protected Scaffold)
This protocol outlines a robust method for preparing the mono-Boc-protected diamine scaffold, a key intermediate for subsequent urea formation. The strategy involves a Michael addition, reductive cyclization, and selective protection.[9]
Materials:
-
N-Boc-4-piperidone
-
Nitromethane
-
Triton B (40% in methanol)
-
Raney Nickel (slurry in water)
-
Hydrogen gas (H₂)
-
Ethanol (anhydrous)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
Procedure:
-
Step 1: Michael Addition. To a solution of N-Boc-4-piperidone (1.0 eq) and nitromethane (1.5 eq) in methanol at 0 °C, add Triton B (0.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude nitro alcohol intermediate, which can be used in the next step without further purification.
-
Step 2: Reductive Cyclization. In a hydrogenation vessel, add the crude nitro alcohol intermediate (1.0 eq) and a slurry of Raney Nickel (approx. 50% by weight) in ethanol. Pressurize the vessel with hydrogen gas (50-60 bar) and heat to 50-60 °C. Maintain stirring for 12-18 hours or until hydrogen uptake ceases. Cool the vessel, carefully vent the hydrogen, and filter the catalyst through a pad of Celite, washing with methanol. Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-2,8-diazaspiro[4.5]decane derivative.
-
Step 3: Boc Protection. Dissolve the crude diamine from the previous step in dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 4 hours. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, gradient elution with DCM/Methanol) to afford tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate as the final product.
Protocol: Synthesis of 1-(4-(Trifluoromethoxy)phenyl)-3-(2,8-diazaspiro[4.5]decan-8-yl)urea
This protocol details the coupling of the deprotected spirocyclic diamine with a commercially available isocyanate to form the final trisubstituted urea inhibitor.
Materials:
-
tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
4-(Trifluoromethoxy)phenyl isocyanate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Step 1: Boc Deprotection. Dissolve tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (1.0 eq) in DCM. Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C. Stir at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material. Concentrate the reaction mixture under reduced pressure. To obtain the free base, dissolve the residue in water, basify with NaOH (2M) to pH > 10, and extract with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the deprotected 2,8-diazaspiro[4.5]decane.
-
Step 2: Urea Formation. To a solution of the deprotected diamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DMF, add 4-(trifluoromethoxy)phenyl isocyanate (1.05 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 6-12 hours.
-
Step 3: Purification. Pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with water and then with cold diethyl ether. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetonitrile) to obtain the pure 1-(4-(trifluoromethoxy)phenyl)-3-(2,8-diazaspiro[4.5]decan-8-yl)urea. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Biological Evaluation
The primary in vitro evaluation involves determining the inhibitory potency (IC₅₀) of the synthesized compounds against the target enzyme, sEH. A fluorometric assay is a robust and high-throughput method for this purpose.[10]
Protocol: Fluorometric sEH Inhibition Assay
This assay measures the enzymatic hydrolysis of a non-fluorescent substrate, cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), to a highly fluorescent product.[11]
Materials:
-
Recombinant human sEH enzyme
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
CMNPC substrate (stock solution in DMSO)
-
Test compounds (stock solutions in DMSO)
-
Black, flat-bottom 96-well microplates
-
Fluorescence plate reader (Excitation: 330-362 nm, Emission: 460-465 nm)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM. Then, create a dilution series (e.g., 10-point, 3-fold dilutions) in a separate 96-well plate. Further dilute these into the sEH Assay Buffer to achieve the final desired assay concentrations (ensure final DMSO concentration is ≤ 1%).
-
Assay Plate Preparation:
-
Add 150 µL of sEH Assay Buffer to each well.
-
Add a small volume (e.g., 2 µL) of the diluted test compounds to the appropriate wells.
-
Include "vehicle control" wells (with DMSO) and "no enzyme" background control wells.
-
Add the sEH enzyme solution (e.g., final concentration of 1 nM human sEH) to all wells except the "no enzyme" controls.
-
-
Pre-incubation: Incubate the plate at 30 °C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the CMNPC substrate solution to all wells (e.g., final concentration of 5 µM).
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (30 °C) fluorescence plate reader. Measure the increase in fluorescence in kinetic mode, taking readings every 30-60 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the average rate of the "no enzyme" background control from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
-
Table 1: Representative In Vitro Potency Data
| Compound ID | Scaffold | R Group | h-sEH IC₅₀ (nM) |
| 12 | 2,8-diazaspiro[4.5]decane | 4-trifluoromethoxyphenyl | 1.5[7] |
| 20 | 2,8-diazaspiro[4.5]decane | 4-chlorophenyl | 2.1[7] |
| 37 | 2,8-diazaspiro[4.5]decane | 4-cyanophenyl | 3.0[7] |
In Vivo Preclinical Evaluation
Promising inhibitors from in vitro screening are advanced to in vivo models to assess their pharmacokinetic properties and efficacy. The Spontaneously Hypertensive Rat (SHR) is a widely accepted model for evaluating the antihypertensive effects of novel therapeutic agents.[12]
Protocol: Pharmacokinetic (PK) Study in Rats
This protocol describes a basic PK study to determine key parameters like Cₘₐₓ, Tₘₐₓ, and half-life (t₁/₂) following oral administration.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Test compound
-
Formulation vehicle (e.g., 0.5% methylcellulose in water with 0.1% Tween 80)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization and Dosing: Acclimatize rats for at least 3 days. Fast animals overnight before dosing. Prepare the test compound in the formulation vehicle to the desired concentration (e.g., for a 10 mg/kg dose). Administer the formulation via oral gavage.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Place samples into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4 °C) to separate the plasma. Transfer the plasma to clean tubes and store at -80 °C until analysis.
-
Sample Analysis (LC-MS/MS):
-
Protein Precipitation: Precipitate plasma proteins by adding 3-4 volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge at high speed (e.g., 14,000 x g for 10 minutes).
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and inject it into an LC-MS/MS system. Develop a method using a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). Use multiple reaction monitoring (MRM) in positive ion mode to detect the parent compound and internal standard.[13]
-
-
Data Analysis: Generate a standard curve by spiking known concentrations of the test compound into blank plasma. Quantify the compound concentration in the study samples. Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) using non-compartmental analysis software.
Protocol: Efficacy Evaluation in Spontaneously Hypertensive Rats (SHR)
This protocol details the use of the tail-cuff method to measure the effect of sEH inhibitors on systolic blood pressure in conscious SHR rats.[7]
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old
-
Normotensive control rats (e.g., Wistar-Kyoto, WKY)
-
Non-invasive blood pressure system (tail-cuff plethysmography)
-
Animal restrainers and warming platform
-
Test compound and formulation vehicle
Procedure:
-
Animal Training and Acclimatization: For 3-5 days prior to the study, train the rats by placing them in the restrainers on the warming platform (37 °C) for 15-20 minutes daily and performing mock measurements. This minimizes stress-induced blood pressure fluctuations.
-
Baseline Blood Pressure Measurement: On the day of the study, record the baseline systolic blood pressure (SBP) for each rat. Perform a minimum of 5-10 preliminary measurements to allow the animal to stabilize, then record the average of 10-15 subsequent successful readings.
-
Compound Administration: Administer the test compound (e.g., 30 mg/kg) or vehicle via oral gavage.[7]
-
Post-Dose Blood Pressure Measurement: Measure SBP at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours). The timing should be informed by the PK study.
-
Data Analysis: For each time point, calculate the change in SBP from baseline (ΔSBP) for each animal. Compare the ΔSBP of the treated group to the vehicle group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in SBP in the treated SHR group with little to no effect in the normotensive WKY group indicates a positive therapeutic effect.[7]
Table 2: Representative In Vivo Efficacy Data
| Compound ID | Dose (mg/kg, p.o.) | Animal Model | Maximum Reduction in SBP (mmHg) |
| 12 | 30 | SHR | ~35[7] |
| 20 | 30 | SHR | ~30[7] |
| 37 | 30 | SHR | ~25[7] |
Conclusion and Future Directions
The 2,8-diazaspiro[4.5]decane scaffold represents a promising starting point for the development of novel sEH inhibitors. The protocols detailed herein provide a comprehensive and validated workflow, from rational design and synthesis to preclinical proof-of-concept for hypertension. Future work should focus on optimizing the pharmacokinetic profile to improve oral bioavailability and duration of action, as well as exploring the efficacy of these compounds in models of inflammation and neuropathic pain, where sEH inhibition has also shown significant therapeutic potential.
References
- Inhibition of sEH hence offers a mechanism to increase in vivo epoxyeicosanoid levels and resolve pro-inflammatory pathways in disease states. Significant efforts in the field have led to potent single target as well as multi-target inhibitors with promising in vitro and widely encompassing in vivo activities. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Taylor & Francis Online. [Link]
- Tsai, H.-J., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. ACS Medicinal Chemistry Letters, 5(2), 164-169. [Link]
- Fritz, M., & Rinaldi, G. (2008). Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats: influence of adrenergic- and nitric oxide-mediated vasomotion. Journal of Pharmacological and Toxicological Methods, 58(3), 215-221. [Link]
- Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry, 343(1), 66-75. [Link]
- Sankella, S., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry, 64(1), 103-132. [Link]
- Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases. Nature Reviews Drug Discovery, 8(10), 794-805. [Link]
- Imig, J. D. (2020). Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers in Pharmacology, 11, 1301. [Link]
- Rani, P., et al. (2020). Identification of potential soluble epoxide hydrolase (sEH) inhibitors by ligand-based pharmacophore model and biological evaluation. Journal of Biomolecular Structure and Dynamics, 38(13), 3847-3857. [Link]
- Sala, M., et al. (2021). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. Journal of Chemical Information and Modeling, 61(3), 1334-1346. [Link]
- Temml, V., et al. (2017). Synthesis, Biological Evaluation and Structure–Activity Relationships of Diflapolin Analogues as Dual sEH/FLAP Inhibitors. Molecules, 22(10), 1699. [Link]
- Kim, I.-H., et al. (2013). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Bioorganic & Medicinal Chemistry Letters, 23(21), 5975-5979. [Link]
- Shen, H. C., & Hammock, B. D. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 55(5), 1789-1808. [Link]
- Cheriyan, J., et al. (2014). Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. British Journal of Clinical Pharmacology, 78(2), 346-355. [Link]
- Zhang, Y., et al. (2020). LC-MS/MS assay for the quantification of foretinib in rat plasma and its application to preclinical pharmacokinetic study.
- Krafft, E. A., et al. (2005). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Synthesis, 2005(19), 3245-3252. [Link]
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- Request PDF. (n.d.). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension.
- Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). Assay Genie. [Link]
- Lee, K., et al. (2020). In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. Molecules, 25(15), 3341. [Link]
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- Google Patents. (n.d.). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
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- Request PDF. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane.
- MDPI. (2018). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]
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Application Notes & Protocols: Strategic Cyclization Conditions for the Synthesis of Spiro Compounds
Introduction: The Allure and Challenge of Three-Dimensionality
Spiro compounds, characterized by two rings connected through a single, shared quaternary carbon atom, represent a fascinating and vital class of molecules. Their unique, three-dimensional architecture imparts rigid conformational constraints, which is a highly desirable feature in medicinal chemistry for optimizing interactions with biological targets. Consequently, the spirocyclic framework is a privileged scaffold found in numerous natural products, pharmaceuticals, and functional materials.[1][2] The construction of the sterically congested spirocenter, however, remains a significant synthetic challenge that demands robust and innovative chemical strategies.
This guide provides an in-depth exploration of the key cyclization reactions used to prepare spiro compounds. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices. We will delve into the mechanisms, scope, and practical execution of several powerful synthetic methodologies, including transition-metal catalysis, ring-closing metathesis, cycloaddition reactions, and oxidative cyclizations.
Transition-Metal-Catalyzed Dearomatizing Spirocyclization
Transition-metal catalysis offers a powerful and versatile platform for spirocycle synthesis, enabling reactions under mild conditions with high efficiency and selectivity.[2][3] A particularly elegant strategy is the dearomatizing spirocyclization, which transforms simple, planar aromatic precursors into complex 3D spirocyclic structures.[4] This approach is highly atom-economical and allows for the rapid construction of molecular complexity.
Conceptual Overview
In this strategy, a transition metal catalyst activates a functional group tethered to an aromatic ring (such as an indole). This activation facilitates an intramolecular nucleophilic attack from the aromatic ring onto the activated group, leading to the formation of a spirocyclic intermediate. This dearomatized intermediate can then be trapped or undergo further transformations. Gold, palladium, and nickel are commonly employed catalysts, each offering unique reactivity profiles.[4][5][6] For instance, the π-acidic nature of gold(I) catalysts is particularly effective at activating alkynes for cyclization.
Workflow for Catalyst-Mediated Spirocyclization
Caption: General workflow for transition-metal-catalyzed dearomatizing spirocyclization.
Protocol: Gold(I)-Catalyzed Dearomatizing Spirocyclization of Indolyl Ynones
This protocol is adapted from the work of Unsworth and co-workers, demonstrating the synthesis of carbazoles via a gold-catalyzed dearomatization-spirocyclization sequence.[4] The reaction proceeds through a spirocyclic intermediate which then rearranges.
Materials:
-
Indolyl ynone substrate (1.0 equiv)
-
(Triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imidate (Ph₃PAuNTf₂) (2-5 mol%)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the indolyl ynone substrate.
-
Dissolve the substrate in anhydrous dichloromethane (or toluene) to a concentration of approximately 0.1 M.
-
Add the gold catalyst, Ph₃PAuNTf₂ (2-5 mol%), to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within a few hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.
Causality: The choice of a gold(I) catalyst is critical due to its strong Lewis acidity and affinity for alkynes (a "carbophilic π-acid"). This interaction polarizes the C-C triple bond, rendering it highly electrophilic and susceptible to intramolecular attack by the nucleophilic indole ring, thus initiating the spirocyclization cascade.[4]
Comparative Data: Transition-Metal-Catalyzed Spirocyclizations
| Catalyst System | Substrate Type | Solvent | Temp. (°C) | Yield (%) | Reference |
| Ph₃PAuNTf₂ (5 mol%) | Indolyl ynone | Toluene | 80 | 85 | [4] |
| Pd(OAc)₂ / Ligand | Indolyl ynone + Boronic acid | Dioxane | 100 | 78 | [4] |
| Ni(COD)₂ / SL-M001-1 | α-Substituted lactone | TBME | RT | 90 | [7][8] |
| RhCl(PPh₃)₃ | Dienamide | Toluene | Reflux | Complex | [9] |
| AuCl₃ (5 mol%) | Alkyne-diol | DCM | RT | 95 | [6] |
Ring-Closing Metathesis (RCM) for Spirocycle Synthesis
Ring-Closing Metathesis (RCM) has emerged as a cornerstone in modern organic synthesis for its reliability and functional group tolerance in forming cyclic structures. It is particularly well-suited for preparing spirocycles from precursors containing two terminal olefins, often gem-diallyl groups.[1] Ruthenium-based catalysts, such as those developed by Grubbs, are the reagents of choice for this transformation.
Conceptual Overview
The RCM reaction involves the intramolecular redistribution of carbon-carbon double bonds. In the context of spirocyclization, a substrate with a quaternary carbon substituted with two allyl groups is treated with a ruthenium catalyst. The catalyst coordinates to both alkene moieties, mediating a series of [2+2] cycloaddition and cycloreversion steps that ultimately extrude a volatile byproduct (ethylene) and form a new, cyclic alkene, thereby closing the spirocyclic ring.[10][11] The choice between first-generation (Grubbs-I) and second-generation (Grubbs-II, Hoveyda-Grubbs) catalysts can influence reaction rates and substrate scope.[11][12]
Mechanism of RCM-Mediated Spirocyclization
Caption: Catalytic cycle for Ring-Closing Metathesis (RCM) to form a spirocycle.
Protocol: RCM Synthesis of a Spirocyclopentenyl Oxindole
This protocol is based on the work of Kotha et al. and describes the synthesis of a spiro-oxindole from a 3,3-diallyl oxindole precursor.[12]
Materials:
-
3,3-Diallyl oxindole substrate (1.0 equiv)
-
Grubbs' First-Generation Catalyst (2 mol%)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for purification
Procedure:
-
Dissolve the 3,3-diallyl oxindole substrate in anhydrous toluene (to a concentration of ~0.01-0.05 M) in a Schlenk flask under an inert atmosphere.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the catalyst.
-
Add Grubbs' first-generation catalyst (2 mol%) to the solution. A color change is typically observed.
-
Stir the reaction mixture at room temperature for 5-6 hours. Monitor the reaction by TLC, observing the consumption of the starting material and the appearance of a new, less polar spot.[12]
-
Once the reaction is complete, open the flask to the air and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield the pure spirocyclic oxindole.
Causality: The use of dilute conditions (~0.01 M) is critical to favor the desired intramolecular RCM reaction over competing intermolecular oligomerization or polymerization pathways. Toluene is a common solvent as it effectively dissolves both the substrate and the catalyst while being relatively inert.[12]
Comparative Data: RCM for Spirocyclization
| Catalyst (mol%) | Substrate | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| Grubbs-I (2%) | 3,3-Diallyl oxindole | Toluene | RT | 5 | 92 | [12] |
| Grubbs-II (cat.) | 5,5-Diallylcamptothecin | DCM | Reflux | 12 | 73 | [13] |
| Grubbs-I (10%) | Di-allyl piperidine derivative | DCM | Reflux | 16 | 99 | [11] |
| Grubbs-I (cat.) | gem-Diallyl heterocycle | Toluene | 80 | 12 | 85 | [10] |
Cycloaddition Reactions: Building Complexity in a Single Step
Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are among the most powerful tools in organic synthesis for constructing cyclic and spirocyclic systems.[14] These reactions often proceed with high regio- and stereoselectivity, allowing for the formation of multiple new bonds and stereocenters, including the quaternary spiro-carbon, in a single, convergent step.[15][16]
Conceptual Overview
-
[4+2] Diels-Alder Cycloaddition: This reaction involves the combination of a conjugated diene with a dienophile. For spirocyclization, one of the components typically contains an exocyclic double bond that participates in the cycloaddition, directly forming the spiro junction.[17][18][19] The reaction can be promoted thermally or by using Lewis acid catalysts to enhance reactivity and control selectivity.
-
1,3-Dipolar Cycloaddition: This strategy involves the reaction of a 1,3-dipole (e.g., an azomethine ylide or a nitrile oxide) with a dipolarophile (an alkene or alkyne). When an exocyclic alkene is used as the dipolarophile, a spiro-heterocycle is formed. This method is highly effective for synthesizing biologically relevant spirooxindoles and other N- or O-containing spirocycles.[16][20][21]
Protocol: One-Pot [3+2] Cycloaddition for Spirooxindole Synthesis
This one-pot, three-component protocol is adapted from literature procedures for synthesizing pyrrolizidine-spirooxindoles.[16][21] It involves the in situ generation of an azomethine ylide from isatin and an amino acid, which then reacts with an alkene (dipolarophile).
Materials:
-
Isatin (1.0 equiv)
-
L-Proline or Sarcosine (1.0 equiv)
-
α,β-Unsaturated carbonyl compound (dipolarophile, e.g., a chalcone) (1.0 equiv)
-
Ethanol (as solvent)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, combine isatin (1.0 equiv), L-proline (1.0 equiv), and the chalcone (1.0 equiv).
-
Add ethanol to the flask to dissolve or suspend the reactants.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.
-
The reaction is typically complete within a few hours, often indicated by a color change and the precipitation of the product.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure spirooxindole derivative. The reaction is often highly stereoselective, yielding a single diastereomer.[16]
Causality: The reaction is initiated by the condensation of isatin and the secondary amino acid (L-proline) to form an intermediate that, upon decarboxylation (driven by heat), generates the azomethine ylide (the 1,3-dipole).[21] This highly reactive dipole is immediately trapped by the electron-deficient alkene (the chalcone) in a concerted [3+2] cycloaddition to form the thermodynamically stable spiro-pyrrolidine ring. Ethanol is an effective solvent as it facilitates the initial condensation and is polar enough to solubilize the intermediates.
Comparative Data: Cycloaddition Strategies
| Reaction Type | Dipole/Diene | Dipolarophile/Dienophile | Catalyst/Conditions | Yield (%) | Reference |
| [3+2] Cycloaddition | Azomethine ylide (in situ) | Chalcone | Ethanol, Reflux | >90 | [16] |
| [3+2] Cycloaddition | Nitrile oxide (in situ) | Acyclic alkene | NEt₃, DCM, RT | 58 | [15] |
| Diels-Alder [4+2] | Exo-enone | Danishefsky's diene | IDPi Brønsted Acid | 95 | [17][18] |
| [2+2+2] Cycloaddition | Bis-propargyl indanedione | Monoyne | CpCo(CO)₂ | 53 | [14] |
Oxidative and Photochemical Spirocyclization
Oxidative cyclization provides a distinct pathway to spirocycles, particularly oxygen-containing scaffolds like spiroketals and spirolactones. These methods often involve the generation of a reactive intermediate (e.g., an alkoxy radical or a carbocation) that undergoes intramolecular cyclization. Hypervalent iodine reagents and photochemical methods are prominent in this category.[22][23]
Conceptual Overview
-
Hypervalent Iodine-Mediated Cyclization: Reagents like Phenyliodine(III) diacetate (PIDA) or (diacetoxyiodo)benzene can oxidize hydroxyl groups or phenols to generate electrophilic species or radicals. If a suitable nucleophile is tethered to the molecule, it can attack intramolecularly to forge the spirocyclic ring. This method is known for its mild conditions and is often used in the final stages of natural product synthesis.[9][23]
-
Photochemical Cyclization: Visible light or UV irradiation can be used to generate radical intermediates under exceptionally mild conditions.[24][25] For example, photoredox catalysis can initiate a dearomative spirocyclization by generating a carbamoyl radical from an oxamic acid precursor, which then attacks an appended aromatic ring.[26] Another approach involves the photolytic generation of an alkoxy radical, which cyclizes onto a nearby ring system.[27][28]
Protocol: Photochemical Oxidative Cyclization to a Spiroketal
This protocol is a safer and higher-yielding alternative to methods using toxic heavy metals, adapted from research on insect pheromone synthesis.[27] It relies on the generation of an alkoxy radical using iodine monochloride under irradiation.
Materials:
-
Hydroxy-functionalized pyran substrate (e.g., (6-methyl-5,6-dihydro-2H-pyran-2-yl)butan-1-ol) (1.0 equiv)
-
Iodine monochloride (ICl) (1.5 equiv)
-
Sodium acetate (NaOAc) (2.0 equiv)
-
Dichloromethane (DCM) as solvent
-
High-pressure mercury lamp or suitable visible light source
-
Pyrex reaction vessel (to filter short-wavelength UV)
Procedure:
-
In a Pyrex reaction vessel, dissolve the hydroxy-functionalized pyran substrate and sodium acetate in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of iodine monochloride in dichloromethane to the reaction mixture.
-
Irradiate the mixture with a high-pressure mercury lamp while maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir until the iodine color disappears.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spiroketal.
Causality: Under photolytic conditions, ICl and the alcohol form a hypoiodite intermediate. Irradiation cleaves the weak O-I bond to generate a reactive alkoxy radical. This radical undergoes an efficient 5-exo-trig or 6-exo-trig cyclization onto the electron-rich double bond of the pyran ring to form the spirocyclic system.[27] Sodium acetate acts as a mild base to neutralize the HI byproduct.
References
- Al-Hokbany, N., et al. (2024). Oxidative Photochemical Cyclisations to Access Spiroketals. Advanced Synthesis & Catalysis, 366, 4694–4701.
- Wei, K.-F., et al. (2022). Recent Progress towards the Transition-Metal-Catalyzed Dearomatizing Spirocyclization Reactions of Indolyl Ynones. Chinese Journal of Organic Chemistry.
- Reddy, D. S., et al. (2003). Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin. Organic & Biomolecular Chemistry, 1(8), 1366–73.
- Brimble, M. A., et al. (2008). Synthesis of Benzannulated Spiroketals Using an Oxidative Radical Cyclization. Synlett.
- Zhang, Y., et al. (2023). Synthesis of 5-spirocycle camptothecin using ring-closing metathesis strategy. Journal of Heterocyclic Chemistry, 60(5).
- Spring, D. R., et al. (2021). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry – A European Journal.
- Johnson, P. D., et al. (2005). Investigation of Diastereoselective Tandem Ring Closing Metathesis Reactions Toward the Synthesis of Functionalised Spirocyclic Piperidines. Synlett.
- List, B., et al. (2022). Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. Journal of the American Chemical Society.
- Kotha, S., & Manivannan, E. (2003). Synthesis of spiro-cyclics via ring-closing metathesis. ARKIVOC.
- Unspecified Authors. (n.d.). Synthesis of spiro compounds by [3+2] cycloaddition reaction. ResearchGate.
- Gulea, M., et al. (2023). Spiroindoles as Intermediates/Products in Transition Metal-Catalyzed Dearomatization of Indoles. ACS Catalysis.
- List, B., et al. (2022). Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. Journal of the American Chemical Society.
- List, B., et al. (2022). Catalytic Asymmetric Spirocyclizing Diels-Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. Journal of the American Chemical Society, 144(15), 6703–6708.
- Engle, K. M., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Figshare.
- Kamal, A., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega.
- Kotha, S., & Sreenivasachary, N. (2001). Synthesis of spiro-indanes by cycloaddition strategy. Journal of the Chemical Society, Perkin Transactions 1.
- Barakat, A., et al. (2018). Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. Journal of Photochemistry and Photobiology B: Biology, 180, 124-133.
- Ye, S., et al. (2018). Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Chemical Communications.
- Luo, Y.-C., et al. (2022). Photoredox-Catalyzed Carbamoyl Radical-Initiated Dearomative Spirocyclization To Access Spiro-Cyclohexadiene Oxindoles. Organic Letters.
- Wang, C., et al. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science.
- Unspecified Authors. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry.
- Sarlah, D., et al. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society.
- Kotha, S., et al. (2005). Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction. Molecules.
- Chen, J.-R., et al. (2025). Photoinduced Spirocyclization for the Synthesis of Spirocyclic Compounds. Chemistry – A European Journal.
- Brimble, M. A., et al. (2004). Radical oxidative cyclization of spiroacetals to bis-spiroacetals: an overview. Organic & Biomolecular Chemistry, 2(10), 1405-16.
- Brimble, M. A., et al. (2014). Recent developments in transition metal-catalysed spiroketalisation. Organic & Biomolecular Chemistry, 12(38), 7423-32.
- Chen, J.-R., et al. (2025). Photoinduced Spirocyclization for the Synthesis of Spirocyclic Compounds. Chemistry – A European Journal.
- Drisko, C. R., et al. (2023). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. YouTube.
- Unspecified Authors. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules.
- Johnston, J. N., et al. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. Organic Letters.
- Unspecified Authors. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals.
- Unspecified Authors. (n.d.). Radical spirocyclization and dearomatization N-arylpropiolamides. ResearchGate.
- Wessig, P., & Muehling, O. (2006). Photochemical synthesis of benzoyl spiro[2.2]pentanes. Photochemical & Photobiological Sciences, 5(11), 1000-5.
- Gandon, V., et al. (2020). Gold and Brønsted Acid Catalyzed Spirocyclization of 2- and 3-Indolyl-Tethered 1,4-Enyne Acetates to Spiro[4,n]alkyl[b]indoles. Organic Letters.
- Driver, T. G., et al. (2019). Synthesis of Spirobicyclic Pyrazoles by Intramolecular Dipolar Cycloadditions/[1s, 5s] Sigmatropic Rearrangements. Organic Letters, 21(18), 7209–7212.
- Unspecified Authors. (2025). Spiroisoxazoline Synthesis via Intramolecular Cyclization/Methylation. ResearchGate.
- Wang, C., et al. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science.
- Unspecified Authors. (n.d.). Transition-Metal-Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C-H Bonds. ResearchGate.
- Unspecified Authors. (2018). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry.
- Unspecified Authors. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances.
- Krapcho, A. P. (n.d.). Synthesis of Carbocyclic Spiro Compounds via Intramolecular Alkylation Routes. Semantics Scholar.
- Guiry, P. J., et al. (2024). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters.
- Unsworth, W. P., et al. (2024). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Molecules.
- Engle, K. M., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters.
- Unspecified Authors. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate.
- Jacobsen, E. N., et al. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters.
- Unspecified Authors. (n.d.). Chemistry of spiroketals. Chemical Reviews.
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Validation & Comparative
A Comparative Guide to the Structural Validation of Diazaspiro[4.5]diones Using 2D NMR Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. Diazaspiro[4.5]diones, a class of heterocyclic compounds featuring a spirocyclic junction, are of significant interest in medicinal chemistry due to their diverse biological activities. However, their unique architecture, particularly the quaternary spiro-carbon, presents distinct challenges for structural elucidation. This guide provides an in-depth comparison of key 2D Nuclear Magnetic Resonance (NMR) techniques—COSY, HSQC, and HMBC—for the structural validation of these complex scaffolds, supplemented by experimental data and protocols.
The Challenge of the Spiro-Carbon: Why 1D NMR Falls Short
While 1D ¹H and ¹³C NMR are foundational, they often prove insufficient for complex structures like diazaspiro[4.5]diones. Signal overlap in the ¹H spectrum can obscure crucial coupling information, and the absence of a directly attached proton makes the key spiro-carbon invisible to techniques like DEPT. To overcome these limitations and piece together the molecular puzzle, we turn to the power of 2D NMR, which spreads correlations across a second frequency dimension, resolving ambiguities and revealing the carbon skeleton's connectivity.
A Case Study: 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
To illustrate the comparative power of 2D NMR techniques, we will refer to the structural elucidation of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[1] This molecule serves as an excellent model to demonstrate how different 2D NMR experiments provide complementary information, leading to a confident structural assignment.
| Technique | Information Yielded | Primary Application for Diazaspiro[4.5]diones | Limitations |
| COSY | ¹H-¹H correlations through 2-3 bonds | Mapping proton spin systems within the cyclohexyl and phenyl rings. | Does not provide direct information about quaternary carbons or heteroatoms. |
| HSQC | ¹H-¹³C one-bond correlations | Assigning carbons directly attached to protons; confirming CH, CH₂, and CH₃ moieties. | The spiro-carbon and carbonyl carbons are not observed. |
| HMBC | ¹H-¹³C correlations through 2-4 bonds | Assembling the carbon skeleton by connecting protonated carbons to quaternary carbons (including the spiro-carbon) and carbonyls. | Absence of a correlation does not definitively rule out a long-range coupling. |
| NOESY/ROESY | ¹H-¹H correlations through space | Determining the relative stereochemistry and 3D conformation of the molecule. | Signal intensity is distance-dependent and can be weak for protons that are far apart. |
The Strategic Application of 2D NMR: A Step-by-Step Workflow
The structural elucidation of a novel diazaspiro[4.5]dione is a process of systematic deduction. The following workflow illustrates the logical progression from initial proton mapping to the final 3D structure determination.
Caption: Workflow for the structural elucidation of diazaspiro[4.5]diones using 2D NMR.
Technique Comparison and Experimental Insights
COSY (COrrelation SpectroscopY): Mapping the Proton Network
The COSY experiment is the logical starting point for analyzing the ¹H NMR spectrum. It reveals which protons are coupled to each other, typically through two or three bonds.[2]
Causality Behind Experimental Choice: For a diazaspiro[4.5]dione, the COSY spectrum is instrumental in tracing the connectivity of the protons within the cyclohexyl ring. For our case study, this would allow for the identification of the spin system involving the protons at positions 6, 7, 9, and 10, and the methine proton at position 8.[1] It also confirms the spin system within the phenyl substituent.
Experimental Protocol: DQF-COSY
A Double-Quantum Filtered (DQF)-COSY is often preferred as it can provide cleaner spectra with reduced diagonal peak intensity.[2]
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Spectrometer Setup:
-
Tune and match the probe for ¹H.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width.
-
-
Pulse Program: Select a gradient-enhanced DQF-COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Acquisition Parameters:
-
TD (Time Domain points): 2048 in F2, 256-512 in F1.
-
SW (Spectral Width): Set to cover all proton signals in both dimensions.
-
NS (Number of Scans): 2-4 per increment.
-
D1 (Relaxation Delay): 1-2 seconds.
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment identifies all carbons that are directly bonded to a proton.[3] This is a highly sensitive technique as it is proton-detected.
Causality Behind Experimental Choice: After identifying the proton spin systems with COSY, the HSQC spectrum allows for the unambiguous assignment of the corresponding carbon signals. In our case study, the signals for the CH₂ groups at C6/C10 and C7/C9, and the CH groups at C8 and within the phenyl ring, would be identified.[1] An edited HSQC can further distinguish between CH/CH₃ and CH₂ signals by their phase.
Experimental Protocol: Edited HSQC
-
Sample Preparation: As for COSY.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C.
-
Acquire 1D ¹H and ¹³C spectra to determine the respective spectral widths.
-
-
Pulse Program: Select a gradient-enhanced, edited HSQC pulse sequence (e.g., hsqcedetgpsisp2 on Bruker instruments).
-
Acquisition Parameters:
-
TD: 2048 in F2 (¹H), 256 in F1 (¹³C).
-
SW: Set to the appropriate spectral widths for ¹H and ¹³C.
-
NS: 2-8 per increment.
-
D1: 1.5 seconds.
-
CNST2 (¹JCH coupling constant): Set to an average value of 145 Hz.
-
-
Processing: Apply a squared sine-bell window function in F2 and a sine-bell function in F1.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Skeleton
The HMBC experiment is arguably the most critical for elucidating the complete structure of a diazaspiro[4.5]dione. It reveals correlations between protons and carbons over two to four bonds, allowing for the connection of the previously identified spin systems and the placement of quaternary carbons.[2][3]
Causality Behind Experimental Choice: This is the key experiment to identify the spiro-carbon (C5 in our case study). Protons on the adjacent carbons of the cyclohexyl ring (e.g., H6, H10) and potentially the hydantoin ring will show correlations to the C5 spiro-carbon. Furthermore, HMBC will show correlations from the N-methyl protons to the carbonyl carbon (C2) and the spiro-carbon (C5), and from the NH proton (H3) to the carbonyl carbons (C2 and C4) and the spiro-carbon (C5), thus confirming the structure of the hydantoin ring and its connection to the spiro center.[1]
Experimental Protocol: HMBC
-
Sample Preparation: As for previous experiments. A slightly higher concentration may be beneficial as HMBC is less sensitive than HSQC.
-
Spectrometer Setup: Tune and match the probe for ¹H and ¹³C.
-
Pulse Program: Select a gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Acquisition Parameters:
-
TD: 2048 in F2 (¹H), 512 in F1 (¹³C).
-
SW: Set to the appropriate spectral widths for ¹H and ¹³C.
-
NS: 8-16 per increment.
-
D1: 1.5 seconds.
-
CNST13 (long-range JCH coupling constant): Optimized for a range of couplings, typically set to 8 Hz.
-
-
Processing: Apply a sine-bell window function in both dimensions.
Caption: Logical connections between 2D NMR data for structural confirmation.
Beyond Connectivity: Elucidating Stereochemistry with NOESY/ROESY
While COSY, HSQC, and HMBC experiments establish the 2D structure, they do not provide information about the through-space arrangement of atoms. For spirocyclic systems, determining the relative stereochemistry is crucial. This is achieved using Nuclear Overhauser Effect SpectroscopY (NOESY) or Rotating-frame Overhauser Effect SpectroscopY (ROESY).[4][5] These experiments detect correlations between protons that are close in space, irrespective of their bonding connectivity.[6]
In the case of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a NOESY experiment would be critical to determine the orientation of the phenyl group at C8 (axial vs. equatorial) by observing NOE correlations between the C8 proton and protons on the same face of the cyclohexyl ring.[1]
Conclusion
The structural validation of diazaspiro[4.5]diones necessitates a multi-faceted approach where 2D NMR techniques are employed synergistically. COSY provides the initial map of the proton framework, HSQC links these protons to their directly attached carbons, and HMBC serves as the master tool to assemble the complete carbon skeleton, crucially identifying the spiro-carbon. Finally, NOESY/ROESY provides the third dimension, confirming the relative stereochemistry. By understanding the specific strengths and experimental nuances of each technique, researchers can confidently and efficiently elucidate the complex structures of these medicinally important compounds.
References
- Tzani, A., et al. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2020(4), M1165.
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
- Fritz, H. (2010). 15N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry. ResearchGate.
- Samitov, Y. Y. (1979). Application of NMR spectroscopy for the study of the three-dimensional structures of hydrogenated heterocycles (review). Chemistry of Heterocyclic Compounds, 15(12), 1279-1300.
- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
- Moser, A. (2009). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs.
- Moser, A. (2009). Stereochemistry Information from NOESY/ROESY data … Part 2. ACD/Labs.
- Chemistry LibreTexts. (2021). 5.4: NOESY Spectra.
- Davis, A. P., & Gil, R. R. (2012). NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. Concepts in Magnetic Resonance Part A, 40A(5), 236-243.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Department of Chemistry.
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Safety Operating Guide
Navigating the Safe Handling of 8-Benzyl-2,8-diazaspiro[4.5]decane: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the proficient handling of 8-Benzyl-2,8-diazaspiro[4.5]decane. Moving beyond a simple checklist, we will delve into the rationale behind each procedural step, ensuring a deep-seated understanding of the safety protocols that safeguard both the integrity of your research and your personal well-being.
Hazard Profile: Understanding the Risks
This compound is a compound that requires careful handling due to its potential health effects. According to safety data, this compound is classified as harmful if swallowed. Furthermore, a closely related analogue, Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. These hazards necessitate a robust personal protective equipment (PPE) strategy and meticulous handling procedures to minimize exposure.
Hazard Classifications:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation[1].
-
Eye Irritation: Causes serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is non-negotiable when handling this compound. The selection of appropriate PPE is directly dictated by the compound's hazard profile. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eyes/Face | Hands | Body | Respiratory |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles | Nitrile or neoprene gloves | Lab coat | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
| Solution Preparation and Transfers | Chemical safety goggles or face shield | Nitrile or neoprene gloves | Lab coat | Work within a certified chemical fume hood. |
| Post-Reaction Work-up | Chemical safety goggles or face shield | Nitrile or neoprene gloves | Lab coat | All operations should be conducted in a chemical fume hood. |
The causality is clear: to prevent skin irritation, gloves and a lab coat are essential[1]. To protect against serious eye irritation, safety glasses or goggles are mandatory[1]. Handling the compound in a well-ventilated area or a fume hood mitigates the risk of respiratory irritation from dust or vapors[1][2].
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure and ensuring reproducible results. The following diagram illustrates the key stages of handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Detailed Procedural Guidance:
-
Preparation:
-
Before entering the laboratory, ensure you are wearing a lab coat.
-
Don the appropriate gloves (nitrile or neoprene) and eye protection (safety glasses or goggles)[1].
-
Prepare your work area. For handling the solid, ensure it is in a well-ventilated space. For preparing solutions or running reactions, a certified chemical fume hood is mandatory[1][2].
-
Always have an eyewash station and safety shower readily accessible[1].
-
-
Handling:
-
Storage:
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of any chemical. All waste containing this compound must be treated as hazardous.
-
Solid Waste: Collect any solid waste, including contaminated consumables like weigh boats and paper towels, in a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Consult Local Regulations: Always consult and adhere to your institution's and local regulations for chemical waste disposal[1]. Do not pour this chemical down the drain[1].
By integrating these safety protocols into your laboratory practice, you can confidently and responsibly handle this compound, ensuring a safe environment for yourself and your colleagues while advancing your critical research.
References
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
